N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide” is a complex organic compound. It contains several functional groups, including an amide, a thiadiazole ring, and a thioether .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and a heterocyclic ring.Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present in its structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of an amide group could result in the formation of hydrogen bonds, affecting its solubility and reactivity .Scientific Research Applications
Anticancer Potential
- N-(5-Substituted-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives, a group including the compound , have shown promising anticancer activities. Specifically, one compound demonstrated significant cytotoxic activity against MCF7 and A549 cancer cell lines, comparable to cisplatin, indicating potential as an anticancer agent (Çevik et al., 2020).
Nematicidal Activity
- Compounds related to N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide have demonstrated effective nematocidal activities. Specifically, some derivatives showed substantial activity against Bursaphelenchus xylophilus, a harmful nematode, indicating potential applications in agriculture (Liu et al., 2022).
Antimicrobial and Antifungal Activities
- Various 1,3,4-thiadiazole derivatives, which include the compound in focus, have been evaluated for their antimicrobial and antifungal properties. Certain derivatives have shown significant activities, suggesting potential applications in fighting infections and diseases caused by microorganisms (Chandrakantha et al., 2014).
Corrosion Inhibition
- Some thiadiazole derivatives, closely related to the compound , have been used as corrosion inhibitors for carbon steel in sodium chloride solutions. These compounds showed promising results in protecting against corrosion, indicating potential applications in material science and engineering (Heakal et al., 2011).
Mechanism of Action
Target of Action
Similar compounds with indole and 2-aminothiazole scaffolds have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
The exact mode of action of this compound is currently unknown. These interactions can lead to conformational changes in the target proteins, potentially altering their function .
Biochemical Pathways
Compounds with similar structures have been shown to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially influence a wide range of biochemical pathways.
Result of Action
Based on the biological activities of structurally similar compounds, it could potentially have a wide range of effects, including inhibiting the growth of cancer cells, reducing inflammation, or combating microbial infections .
Future Directions
Future research could focus on elucidating the physical and chemical properties of this compound, as well as its potential applications. This could include investigating its potential biological activity, given the presence of functional groups that are often found in biologically active compounds .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative and the biomolecule it interacts with .
Cellular Effects
Thiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S2/c1-14-7-10-16(11-8-14)21-18(26)13-27-20-24-23-19(28-20)22-17(25)12-9-15-5-3-2-4-6-15/h2-8,10-11H,9,12-13H2,1H3,(H,21,26)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRQXQKGTOBSAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.